molecular formula C21H18O3 B12215784 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione CAS No. 80921-39-7

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione

Cat. No.: B12215784
CAS No.: 80921-39-7
M. Wt: 318.4 g/mol
InChI Key: CKJCAUHBVXEYNT-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a furan ring and two phenyl groups attached to a pentane-1,5-dione backbone. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione typically involves the use of furan derivatives and phenyl-substituted precursors. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . Another approach is the Feist-Benary synthesis, which utilizes the reaction between β-dicarbonyl compounds and α-haloketones . These methods provide efficient routes to obtain polysubstituted furans, including this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,5-dione derivatives, alcohols, and various substituted furans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, leading to the modulation of enzyme activity and cellular processes. The compound’s unique structure allows it to bind to specific receptors and enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)acrylic acid
  • 3-(Furan-2-yl)propanoic acid
  • 3-(Furan-2-yl)acrylohydrazide

Uniqueness

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione stands out due to its unique combination of a furan ring and two phenyl groups attached to a pentane-1,5-dione backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

80921-39-7

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-(furan-2-yl)-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C21H18O3/c22-19(16-8-3-1-4-9-16)14-18(21-12-7-13-24-21)15-20(23)17-10-5-2-6-11-17/h1-13,18H,14-15H2

InChI Key

CKJCAUHBVXEYNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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